Buchananine

Description

Distribution and Phytogeography of Buchananine-Containing Species

Buchananine, a novel pyridine (B92270) alkaloid, was first identified in Cryptolepis buchanani Roem. & Schult. nih.govscialert.net. This plant, a member of the Apocynaceae family, is a climbing shrub found predominantly in the tropical and subtropical regions of Asia researchgate.net. Its distribution spans across several countries, including India, Nepal, China, and throughout Southeast Asia, where it thrives in evergreen forests nih.govresearchgate.netwu.ac.th. In Thailand, it is commonly known as 'Thao En On' and is a component of traditional medicine nih.govwu.ac.th.

C. buchanani is indigenous to areas with well-drained, sandy-loam acidic soils that are rich in organic matter. It typically grows in shaded environments and requires support for its climbing habit researchgate.net. The plant is characterized by its cylindrical stems containing milky latex and its glabrous, shiny, elliptic to oblong-lanceolate leaves researchgate.net.

The plant has a long history of use in traditional medicine systems. In Indian Ayurvedic medicine, it has been used for a variety of ailments scialert.net. In Thailand, the stems are traditionally used to treat inflammatory conditions, muscle tension, and arthritis nih.govresearchgate.net. The leaves are also used as a poultice for myalgia and arthritis nih.gov.

While Cryptolepis buchanani is the primary and most well-documented source of buchananine, the compound has also been reported in other plant species, suggesting potential chemotaxonomic relationships. For instance, metabolome analysis of wheat (Triticum aestivum) pretreated with nicotinamide (B372718) revealed the accumulation of buchananine, where it is suggested to play a role in the plant's defense against fungal pathogens researchgate.netnih.gov. The presence of buchananine in a monocotyledonous plant like wheat, which is phylogenetically distant from the dicotyledonous C. buchanani, is noteworthy. This could imply a convergent evolution of the biosynthetic pathway for this alkaloid or a broader distribution than previously understood.

Further research into the occurrence of buchananine across different plant families could provide valuable insights into the chemotaxonomy of these species. The distribution of specific alkaloids often serves as a chemical marker that can help in the classification of plants and in understanding their evolutionary relationships.

Variability in Buchananine Abundance Across Different Plant Parts and Ecogeographical Locations

The concentration of buchananine can vary significantly depending on the part of the Cryptolepis buchanani plant and its geographical origin.

Variability Across Plant Parts:

Research has shown that buchananine is primarily found in the stems of C. buchanani nih.govtci-thaijo.org. While the leaves are also used in traditional medicine, the stems are specifically mentioned as the source of this alkaloid in several phytochemical studies nih.govresearchgate.netwu.ac.th. The roots, on the other hand, are noted for containing other types of bioactive compounds researchgate.net.

Variability Across Ecogeographical Locations:

The chemical composition of plants, including the abundance of specific secondary metabolites like buchananine, is often influenced by environmental factors such as climate, soil composition, and altitude. While specific studies quantifying the variation of buchananine content in C. buchanani across different geographical locations are limited, the genetic variability within the species has been noted. A study on the genetic diversity of C. buchanani and related species from Pakistan indicated low genetic diversification at both intraspecific and interspecific levels, which might suggest a relatively stable production of key chemical constituents academicjournals.org. However, the diverse geographical spread of this plant from India and Nepal to China and Southeast Asia suggests that ecogeographical variations in buchananine content are likely to exist and warrant further investigation nih.govwu.ac.th.

The following table summarizes the primary botanical source and the reported presence of Buchananine in different plant parts.

| Botanical Source | Family | Plant Part | Reference |

| Cryptolepis buchanani | Apocynaceae | Stems | nih.govresearchgate.netwu.ac.thtci-thaijo.org |

| Triticum aestivum (Wheat) | Poaceae | Spikes (after treatment) | researchgate.netnih.gov |

This table illustrates that while the stem of C. buchanani is the most recognized source, the compound can be induced in other, unrelated species under specific conditions.

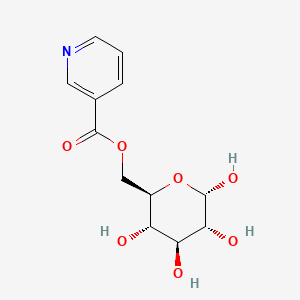

Structure

3D Structure

Properties

CAS No. |

70802-12-9 |

|---|---|

Molecular Formula |

C12H15NO7 |

Molecular Weight |

285.25 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl pyridine-3-carboxylate |

InChI |

InChI=1S/C12H15NO7/c14-8-7(20-12(18)10(16)9(8)15)5-19-11(17)6-2-1-3-13-4-6/h1-4,7-10,12,14-16,18H,5H2/t7-,8-,9+,10-,12+/m1/s1 |

InChI Key |

ASJDJBXXEHTEBW-GPTQDWHKSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OCC2C(C(C(C(O2)O)O)O)O |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC2C(C(C(C(O2)O)O)O)O |

Origin of Product |

United States |

Chemical Profile of Buchananine

Nomenclature and Formulae

Buchananine is identified by several systematic names and database identifiers. Its chemical structure is established as 6-O-nicotinoyl-α-D-glucopyranose. vikaspedia.inresearchgate.net

| Identifier Type | Identifier |

| Systematic Name | [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl pyridine-3-carboxylate lookchem.comjst.go.jp |

| Other Name | α-D-Glucopyranose 6-(3-pyridinecarboxylate) jst.go.jp |

| CAS Number | 70802-12-9 lookchem.comknapsackfamily.com |

| Molecular Formula | C12H15NO7 lookchem.comknapsackfamily.comgenome.jp |

| InChI Key | ASJDJBXXEHTEBW-GPTQDWHKSA-N jst.go.jp |

| KEGG Compound ID | C10134 jst.go.jpgenome.jp |

| ChEBI ID | 3202 lookchem.com |

Physicochemical Properties

The calculated physicochemical properties of buchananine provide insight into its chemical nature.

| Property | Value |

| Molecular Weight | 285.25 g/mol lookchem.com |

| Exact Mass | 285.08485182 Da lookchem.com |

| Density | 1.567 g/cm³ lookchem.com |

| Boiling Point | 494.6 °C at 760 mmHg lookchem.com |

| Flash Point | 252.9 °C lookchem.com |

| Hydrogen Bond Donor Count | 4 lookchem.com |

| Hydrogen Bond Acceptor Count | 8 lookchem.com |

| Rotatable Bond Count | 4 lookchem.com |

Isolation and Purification Methodologies for Buchananine

Extraction Techniques from Plant Biomass

The initial step in obtaining buchananine involves its extraction from the plant material, typically the stems of Cryptolepis buchanani. wu.ac.thresearchgate.netnih.gov This process is designed to effectively remove the target alkaloid from the solid plant matrix into a liquid solvent.

Solvent-based extraction is the foundational method for isolating buchananine. The choice of solvent is critical and is based on the solubility characteristics of alkaloids. Generally, alkaloids in their free base form are soluble in organic solvents like chloroform, ether, and acetone, while their salt forms are more soluble in polar solvents like water and alcohols. lifeasible.com

A common procedure begins with the use of a polar solvent to extract a wide range of compounds from the dried and powdered plant material. wu.ac.th Methanol (B129727) (MeOH) is frequently employed for this initial extraction. wu.ac.thlifeasible.com For instance, the ground stems of C. buchanani are macerated or percolated with methanol at room temperature for an extended period (e.g., 72 hours), a process that is often repeated multiple times to ensure a thorough extraction. wu.ac.thlifeasible.com

Following the initial extraction, the crude methanol extract, which contains a complex mixture of compounds, undergoes a partitioning process. This liquid-liquid extraction step uses a series of immiscible solvents with increasing polarity to fractionate the extract. The crude extract is typically suspended in water and then sequentially partitioned with solvents such as n-hexane and ethyl acetate (B1210297) (EtOAc). wu.ac.th This separates the compounds based on their differential solubility, with non-polar compounds concentrating in the hexane (B92381) fraction, medium-polarity compounds in the ethyl acetate fraction, and the most polar compounds, including alkaloid salts like buchananine, remaining in the aqueous-methanol layer. wu.ac.th

Table 1: Solvent-Based Extraction and Partitioning of C. buchanani Stems

| Step | Procedure | Solvent(s) | Purpose | Reference |

| 1. Initial Extraction | Maceration of ground plant material | Methanol (MeOH) | To create a crude extract containing a broad spectrum of phytochemicals. | wu.ac.th |

| 2. Partitioning | Liquid-liquid extraction of the crude extract suspended in water | n-Hexane | To remove non-polar compounds and lipids. | wu.ac.th |

| 3. Partitioning | Further liquid-liquid extraction of the aqueous layer | Ethyl Acetate (EtOAc) | To separate compounds of intermediate polarity. Buchananine and other polar alkaloids largely remain in the aqueous fraction. | wu.ac.th |

To maximize the efficiency of buchananine extraction, various parameters can be optimized. While specific optimization studies for buchananine are not extensively detailed, general principles for natural product extraction are widely applied. nih.govnih.gov Methodologies like Response Surface Methodology (RSM) are often used to systematically optimize conditions to achieve the highest possible yield and purity of the target compound. nih.govmdpi.comsciencescholar.us

Key parameters that are typically optimized include:

Solvent Composition: The ratio of the organic solvent (e.g., methanol or ethanol) to water can be adjusted. For many bioactive compounds, an aqueous-alcoholic mixture is more efficient than a pure solvent. mdpi.com

Temperature: Increasing the extraction temperature can enhance solvent penetration and compound solubility, but excessive heat can degrade thermolabile compounds. sciencescholar.usmdpi.com

Extraction Time: The duration of the extraction must be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent. nih.gov

Solvent-to-Solid Ratio: This ratio affects the concentration gradient, which is the driving force for the extraction process. A higher ratio can improve extraction efficiency, but also increases solvent consumption. mdpi.com

Optimization of these factors ensures that the maximum amount of buchananine is extracted while potentially minimizing the co-extraction of impurities, thereby improving the selectivity of the process. nih.govmdpi.com

Table 2: Key Parameters for Extraction Optimization

| Parameter | Description | Impact on Extraction | General Reference |

| Solvent Concentration | The percentage of organic solvent (e.g., ethanol, methanol) in an aqueous solution. | Affects the polarity of the solvent system, influencing the solubility and selectivity of extraction for target compounds. | mdpi.com |

| Temperature | The temperature at which the extraction is performed. | Higher temperatures can increase extraction yield but may risk thermal degradation of the compound. | sciencescholar.us |

| Time | The duration of contact between the solvent and the plant material. | A longer duration generally increases yield up to a point of equilibrium, after which it may not be effective. | nih.gov |

| Solid-to-Liquid Ratio | The ratio of the mass of the plant biomass to the volume of the solvent. | Influences the concentration gradient and the efficiency of mass transfer of the target compound into the solvent. | mdpi.com |

Chromatographic Separation Strategies

Following extraction and initial fractionation, the resulting extracts are still complex mixtures that require further purification. Chromatographic techniques are indispensable for isolating buchananine to a high degree of purity. longdom.org

Column chromatography is a fundamental purification step where the extract is passed through a column packed with a solid stationary phase. chromtech.combritannica.com Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. youtube.com

Silica (B1680970) Gel Chromatography: This is a type of normal-phase chromatography where the stationary phase (silica gel) is polar. It is widely used to separate the fractions obtained from solvent partitioning. wu.ac.th The extract is loaded onto the column, and a mobile phase, typically a mixture of non-polar and polar organic solvents like hexane and ethyl acetate, is passed through. wu.ac.th By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity. wu.ac.th

Sephadex LH-20 Chromatography: This versatile medium is used for size-exclusion and partition chromatography in both aqueous and organic solvents. mdpi.com Sephadex LH-20 is often used for further purifying fractions obtained from silica gel chromatography. wu.ac.th It can separate compounds based on molecular size, but its lipophilic/hydrophilic nature also allows for separation based on polarity, making it effective for purifying alkaloids like buchananine, often using methanol as the mobile phase. wu.ac.th

ODS (Octadecylsilyl) Chromatography: This is a type of reversed-phase chromatography where the stationary phase (silica modified with C18 chains) is non-polar. It is designated as RP-C18. In this technique, a polar mobile phase is used, and compounds elute in order of decreasing polarity. RP-C18 is effective for separating polar compounds like alkaloids and is used for the fine purification of sub-fractions. wu.ac.th

High-Performance Liquid Chromatography (HPLC) is a high-resolution version of column chromatography. longdom.org It utilizes high pressure to pass the mobile phase through a column packed with very fine particles, leading to superior separation efficiency. longdom.orglabcompare.com Analytical HPLC is first used to develop a separation method and to analyze the purity of fractions obtained from column chromatography. Once an effective separation method is established, it can be scaled up for purification purposes. thermofisher.com

The ultimate goal of isolating a pure compound is achieved through preparative scale chromatography. warwick.ac.uk This can involve large-scale column chromatography or, more commonly for high-purity requirements, preparative HPLC. labcompare.comthermofisher.com The key difference from analytical HPLC is the objective: to isolate significant quantities of a target compound rather than simply to quantify it. warwick.ac.uk

In preparative HPLC, larger columns are used, and higher volumes of the sample are injected. ardena.com The conditions (e.g., gradient, flow rate) are scaled up from the optimized analytical method to handle the larger load while maintaining the necessary resolution to separate buchananine from any remaining impurities. lcms.cz Fractions are collected as they elute from the column, and those containing the pure compound are combined. youtube.com This technique is essential for obtaining the highly pure buchananine required for structural elucidation and biological activity studies. warwick.ac.uk

Table 3: Chromatographic Techniques for Buchananine Purification

| Technique | Stationary Phase | Principle of Separation | Role in Purification | Reference |

| Silica Gel CC | Silica Gel (Polar) | Adsorption; based on polarity | Initial fractionation of crude extracts. | wu.ac.th |

| Sephadex LH-20 CC | Hydroxypropylated Dextran | Size exclusion and partition chromatography | Purification of fractions from silica gel CC. | wu.ac.th |

| ODS (RP-C18) CC | C18-bonded Silica (Non-polar) | Partition; based on hydrophobicity | Fine purification of polar sub-fractions. | wu.ac.th |

| Preparative HPLC | Varies (e.g., RP-C18) | High-resolution partition/adsorption | Final purification to obtain high-purity buchananine. | thermofisher.comwarwick.ac.uk |

Advanced Chromatographic Methods (e.g., Centrifugal Partition Chromatography for related compounds)

While specific literature detailing the application of advanced chromatographic methods for the express purpose of isolating buchananine is limited, the methodologies successfully used for structurally similar alkaloids, particularly other polar, ionizable compounds, are highly relevant. Centrifugal Partition Chromatography (CPC) stands out as a particularly powerful technique for this class of molecules.

CPC, a form of liquid-liquid partition chromatography, avoids the use of a solid stationary phase, thereby circumventing common issues encountered with traditional column chromatography like irreversible adsorption of polar compounds to silica or alumina (B75360) supports. nih.govrotachrom.com This leads to significantly higher recovery rates, often exceeding 90%, and better preservation of the chemical integrity of sensitive molecules. rotachrom.com

For alkaloids, which are ionizable, the pH-zone refining mode of CPC is exceptionally effective. rotachrom.com This technique allows for the separation of compounds based on their pKa values and hydrophobicity by maintaining a pH gradient between the liquid stationary and mobile phases. rotachrom.com This approach has been successfully used to separate a wide variety of alkaloids with high purity and in large quantities. rotachrom.comcimap.res.in

Research on related alkaloids demonstrates the efficacy of CPC. For instance, various solvent systems have been optimized for the separation of different alkaloids, achieving high purity in a single run. These examples underscore the potential of CPC as a high-resolution, preparative-scale method applicable to the purification of buchananine from a complex plant extract.

Table 1: Examples of Alkaloid Separation using Centrifugal Partition Chromatography (CPC)

| Alkaloid(s) Separated | CPC Solvent System (v/v/v/v) | Mode | Purity Achieved | Reference |

|---|---|---|---|---|

| Matrine, Oxymatrine, N-formyl cytisine, N-acetyl cytisine | Carbon tetrachloride-methylene chloride-methanol-water (2:3:3:2) & Methylene (B1212753) chloride-methanol-water (5:3:2) | Stepwise Elution | > 93% | nih.gov |

| Palmatine, Jatrorrhizine, Columbamine, Pseudocolumbamine | Dichloromethane-methanol-water (48:16:36) | Dual System | > 95% | researchgate.net |

| Lysergol, Chanoclavine | Methyl tert-butyl ether–acetonitrile (B52724)–water (4:1:5) | pH-Zone Refining | 97% (Lysergol), 79.6% (Chanoclavine) | cimap.res.in |

Ancillary Purification Steps and Considerations

Following the primary separation by advanced chromatography, several additional steps are crucial to ensure the isolation of buchananine in high purity and to confirm its structural integrity.

Solvent Partitioning and Washing: Crude extracts are often subjected to liquid-liquid partitioning to remove major classes of impurities. For instance, an initial methanolic extract of Cryptolepis buchanani can be partitioned against a non-polar solvent like hexane to remove lipids and waxes. Furthermore, acid-base washing is a standard technique in alkaloid purification. researchgate.netuobabylon.edu.iq By dissolving the extract in an acidic aqueous solution, basic alkaloids are protonated and become water-soluble, while neutral and acidic impurities can be washed away with an immiscible organic solvent. The pH of the aqueous layer is then raised to deprotonate the alkaloids, which can subsequently be extracted back into an organic solvent. jocpr.com

Recrystallization: This is a fundamental and effective final purification step for obtaining highly pure crystalline compounds. lifeasible.com The semi-purified buchananine fraction is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of buchananine decreases, allowing it to form crystals while impurities remain dissolved in the mother liquor. The choice of solvent is critical and is determined empirically to find a system where buchananine has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.

Compound Stability: A significant consideration during the purification of buchananine is its chemical stability. The molecule contains both a glycosidic bond and an ester linkage. These functional groups are susceptible to hydrolysis under harsh acidic or basic conditions and at elevated temperatures. mdpi.com Therefore, purification steps should be conducted under mild pH conditions (ideally between 5 and 7) and with minimal heat exposure to prevent degradation of the target compound. mdpi.comgoogle.com

Final Purity Assessment: The purity of the final buchananine isolate must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity, while spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the isolated compound. cimap.res.innih.gov

Structural Elucidation and Spectroscopic Characterization Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). nih.gov The interpretation of NMR spectra involves analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values. ucl.ac.ukpitt.edu

¹H NMR spectroscopy provides insights into the number of different types of protons in a molecule, their chemical environments, and their connectivity to neighboring protons. nih.govsigmaaldrich.comnih.govorganicchemistrydata.org Chemical shifts (δ values, typically in parts per million, ppm) indicate the electronic environment of each proton, with deshielded protons appearing at higher ppm values. ucl.ac.uk Signal multiplicity, arising from spin-spin coupling with adjacent protons, reveals the number of neighboring protons. ucl.ac.uk Integration of the signal areas provides the relative number of protons contributing to each signal. For a compound like Buchananine, with its glucopyranose and nicotinoyl moieties, ¹H NMR would typically show distinct signals for the anomeric proton, other sugar protons, and the aromatic protons of the pyridine (B92270) ring, along with any methylene (B1212753) or methine protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. wu.ac.thebi.ac.ukcopernicus.org Each unique carbon atom in the molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. Chemical shifts in ¹³C NMR are highly sensitive to the hybridization state, bonding environment, and presence of electronegative atoms or functional groups. copernicus.org For Buchananine, ¹³C NMR would reveal the number of carbon atoms in the sugar ring, the carbonyl carbon of the ester, and the carbons of the pyridine ring, each at characteristic chemical shift values.

Two-dimensional (2D) NMR techniques are indispensable for establishing atom-to-atom connectivity and spatial relationships, particularly for complex molecules. nih.govekb.egacs.orgyoutube.comnih.gov

COSY (COrrelation SpectroscopY): This homonuclear 2D experiment reveals correlations between protons that are J-coupled (typically through two or three bonds). ebi.ac.ukacs.orgyoutube.com In the COSY spectrum of Buchananine, cross-peaks would indicate which protons on the glucose ring are adjacent to each other, and similarly for the aromatic protons of the nicotinoyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their directly attached carbons (¹H-¹³C). ebi.ac.ukacs.orgyoutube.com This experiment is crucial for assigning specific proton signals to their corresponding carbon atoms, thereby streamlining the assignment of the ¹H and ¹³C NMR spectra of Buchananine.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range heteronuclear correlations, typically through two to four (or sometimes five) bonds, between protons and carbons. ebi.ac.ukacs.orgyoutube.comnih.gov For Buchananine, HMBC correlations would be vital for connecting the nicotinoyl group to the glucose moiety (e.g., the carbonyl carbon of the ester to protons on the glucose ring) and for establishing the connectivity within the pyridine ring and the sugar unit where direct ¹H-¹³C correlations might not be observed via HSQC.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns. pitt.eduresearchgate.netmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass of a compound, often to several decimal places. miamioh.edu This high level of accuracy allows for the confident assignment of the elemental composition (molecular formula) of an unknown compound by distinguishing between molecules with very similar nominal masses but different exact masses due to isotopic variations. wu.ac.th For Buchananine, HRMS analysis confirmed its molecular formula as C12H15NO7 and its exact mass as 285.08485182 Da. nih.gov

Note on Data Availability: Specific fragmentation patterns (e.g., m/z values of major fragments and their proposed assignments) for Buchananine from mass spectrometry are not detailed in the accessible search results. Therefore, a specific data table for Buchananine's MS fragmentation cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that different functional groups absorb infrared radiation at characteristic frequencies, corresponding to specific molecular vibrations. By analyzing the absorption bands in an IR spectrum, chemists can deduce the presence or absence of various functional groups, providing crucial insights into the molecular structure.

For Buchananine, analysis of its IR spectrum has provided key information regarding its functional group composition. The observed absorption bands are consistent with the presence of several characteristic groups:

Table 1: Key IR Spectroscopic Data for Buchananine

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3475 | Hydroxyl group (–OH) | libretexts.org |

| 1694 | Carbonyl group (C=O) | libretexts.org |

| 1661 | Conjugated carbonyl group | libretexts.org |

| 1609 | Olefinic bond (C=C stretch) | libretexts.org |

These assignments indicate the presence of hydroxyl functionalities, characteristic of the glucopyranose moiety, as well as carbonyl groups, likely associated with the nicotinoyl ester, and olefinic bonds, which could be part of the pyridine ring or other unsaturated systems. libretexts.org

Optical Rotation and Chiroptical Spectroscopy for Stereochemical Assignment

Optical rotation and chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), are indispensable tools for determining the stereochemistry and absolute configuration of chiral molecules. Chiral compounds, which lack an internal plane of symmetry, rotate the plane of plane-polarized light. This property, known as optical activity, is quantified by specific rotation ([α]), which is dependent on factors such as concentration, solvent, temperature, and wavelength of light. truman.edulibretexts.org

Buchananine, with its structure identified as 6-O-nicotinoyl-α-D-glucopyranose, inherently possesses multiple chiral centers due to the α-D-glucopyranose unit. The IUPAC name, [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl pyridine-3-carboxylate, explicitly includes stereochemical descriptors, confirming its chiral nature. pressbooks.pub The α-D-glucopyranose moiety itself is known to be optically active, with pure α-D-glucopyranose exhibiting a specific rotation of +112.2° in water. libretexts.orgrajdhanicollege.ac.inpressbooks.pubwikipedia.orgmasterorganicchemistry.com While the specific optical rotation value for Buchananine itself was not explicitly detailed in the provided search results, its derivation from α-D-glucopyranose confirms its optical activity, a critical characteristic for natural products with defined three-dimensional structures. Chiroptical techniques like ECD are frequently employed in the structural elucidation of complex natural products to establish their absolute configurations, often through comparison of experimental and simulated spectra. truman.edu

Comparative Spectroscopic Analysis with Reference Compounds and Literature Data

A cornerstone of natural product structural elucidation is the comparative analysis of spectroscopic data with those of known compounds and existing literature. This approach is crucial for confirming proposed structures, identifying known compounds, and discerning novel structural features. By comparing the UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) data of an isolated compound with reported values for structurally similar molecules, researchers can confidently assign or deduce its chemical identity. libretexts.orgtruman.edurajdhanicollege.ac.inlibretexts.org

In the case of Buchananine, its structural determination as 6-O-nicotinoyl-α-D-glucopyranose was achieved through a comprehensive analysis of its spectroscopic data, including UV, IR, MS, and both one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC) NMR techniques. libretexts.org This data was then rigorously compared with reported values for related compounds, enabling the definitive assignment of its structure. libretexts.orgrajdhanicollege.ac.in This comparative method is a standard and essential practice in phytochemical investigations, providing a robust framework for validating structural assignments of natural products. truman.edurajdhanicollege.ac.inlibretexts.org

Chemical Synthesis Approaches to Buchananine and Its Analogues

Total Synthesis Strategies for the Buchananine Core Structure

The total synthesis of Buchananine (6-O-nicotinoyl-D-glucopyranose) was first reported by Somanathan, Tabba, and Smith in 1980 sigmaaldrich.comsigmaaldrich.comuni.lu. Their approach involved the reaction of 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose with nicotinoyl chloride sigmaaldrich.com. This synthetic route provided access to the core structure of Buchananine.

Synthetic Routes to Stereoisomers and Enantiomers of Buchananine

Buchananine possesses multiple chiral centers due to its glucopyranose component guidetopharmacology.org. The total synthesis reported by Somanathan et al. yielded Buchananine as a mixture of α and β anomers sigmaaldrich.com. Anomers are a specific type of stereoisomer, falling under the broader category of diastereomers researchgate.net. Diastereomers are stereoisomers that are not mirror images of each other and typically exhibit different physical properties, which can aid in their separation researchgate.netnih.gov.

While the Somanathan synthesis provided a mixture of these anomeric stereoisomers, the general field of asymmetric synthesis aims to produce unequal amounts of specific stereoisomers, often enantiomers, from achiral starting materials researchgate.netlabsolu.ca. The resolution of enantiomers, if a racemic mixture were to be formed, commonly involves the formation of diastereomeric salts, which possess distinct physical properties enabling their separation nih.gov. However, the provided literature specifically details the formation of anomeric mixtures in the Buchananine synthesis rather than the targeted synthesis or resolution of other distinct stereoisomers or enantiomers.

Semi-Synthesis from Natural Precursors

Semi-synthesis, also known as partial chemical synthesis, is a strategy that utilizes complex chemical compounds isolated from natural sources as starting materials to produce new compounds with modified chemical or medicinal properties nih.govsigmaaldrich.comsigmaaldrich.com. Buchananine itself is a natural product, having been isolated from Cryptolepis buchanani fishersci.fifishersci.ca. The reported synthesis of Buchananine by Somanathan et al. is a total synthesis, meaning it constructs the target molecule from simpler, often commercially available, precursors rather than modifying a more complex natural product sigmaaldrich.comnih.govsigmaaldrich.com.

While semi-synthesis is a common approach for generating analogues of natural products to improve their characteristics like pharmacokinetics or to reduce adverse effects, the available information does not detail a semi-synthetic route to Buchananine from a more complex natural precursor, nor does it describe semi-synthetic modifications of Buchananine itself to yield novel analogues nih.govsigmaaldrich.com. The total synthesis of Buchananine, starting from D-glucose derivatives, exemplifies the construction of a natural product from fundamental chemical building blocks sigmaaldrich.com.

Novel Synthetic Methodologies and Chemical Transformations

The field of organic synthesis continuously evolves with the development of novel methodologies and chemical transformations, aiming for greater efficiency, selectivity, and environmental sustainability uni.lu. These advancements often involve innovative reagents, catalysts, and reaction conditions. Examples of such contemporary methodologies include green chemistry approaches, reactions conducted under solvent-free conditions, mechanochemistry, microwave activation, photocatalysis, and electrocatalysis nih.gov. Additionally, metathesis reactions have emerged as powerful and versatile tools for constructing complex organic molecules.

While these novel synthetic methodologies represent significant progress in chemical synthesis, the provided research specifically on Buchananine's synthesis dates back to 1980 sigmaaldrich.comsigmaaldrich.comuni.lu. The available literature does not detail the application of these more recent, advanced synthetic techniques directly to the synthesis of Buchananine or its analogues. The original synthesis relied on established carbohydrate chemistry and acylation reactions of its time sigmaaldrich.com.

Evaluation of Synthetic Yields and Purity Profiles

The evaluation of synthetic yields and purity profiles is fundamental to chemical synthesis, ensuring the efficiency and quality of the synthesized compounds. In the synthesis of Buchananine by Somanathan, Tabba, and Smith, the purity of the synthesized material was assessed through various analytical techniques sigmaaldrich.com.

The researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy to characterize their synthetic Buchananine. Notably, while previous reports suggested natural Buchananine was a pure α anomer, their synthetic material was identified as a mixture of α and β isomers through detailed NMR analysis at 360 MHz, which allowed for the clear visualization of resonances associated with both anomers sigmaaldrich.com. This highlights the importance of high-resolution analytical techniques in discerning the complete purity profile, especially regarding stereoisomeric mixtures.

Furthermore, elemental analysis was performed on the final product, 6-O-nicotinoyl-D-glucopyranose (Buchananine), to confirm its elemental composition. The calculated elemental percentages for carbon, hydrogen, and nitrogen closely matched the found values, indicating a high degree of purity for the synthesized compound sigmaaldrich.com.

Elemental Analysis of Synthetic Buchananine sigmaaldrich.com

| Element | Calculated (%) | Found (%) |

| Carbon | 55.38 | 55.38 |

| Hydrogen | 5.84 | 5.86 |

| Nitrogen | 4.30 | 4.22 |

In fine chemical synthesis, maximizing yield and purity is a critical objective. Low yields can signal process inefficiencies or impure starting materials, whereas high yields indicate improved resource efficiency and high-quality products. Strategies to enhance yields often involve a deep understanding of reaction kinetics, optimizing parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents is also crucial, as it leads to more reliable outcomes, simplified purification processes, and enhanced product quality, ultimately contributing to cost savings and regulatory compliance.

Biosynthetic Pathways and Precursor Incorporation Studies

Identification of Precursors and Enzymatic Steps in Cryptolepis buchanani

Direct enzymatic studies on the biosynthesis of buchananine in Cryptolepis buchanani have not been extensively reported. However, the structure of buchananine itself—a conjugate of nicotinic acid and glucose—points directly to its primary precursors. The biosynthesis is understood to involve two main streams: the formation of the nicotinic acid moiety and its subsequent esterification with a glucose molecule.

Key Precursors:

Nicotinic Acid (Niacin or Vitamin B3): The pyridine (B92270) ring of buchananine is derived from nicotinic acid. In plants, nicotinic acid is synthesized via the aspartate pathway.

Glucose: The glucopyranose core of buchananine is derived from primary carbohydrate metabolism.

ATP (Adenosine triphosphate): Required for the activation of nicotinic acid to a more reactive form, likely nicotinic acid adenine (B156593) dinucleotide (NaAD) or a CoA thioester, prior to its transfer to glucose.

UDP-Glucose (Uridine diphosphate (B83284) glucose): Often the activated glucose donor in the formation of glycosides and esters, catalyzed by UDP-dependent glycosyltransferases (UGTs).

The final key enzymatic step is the esterification of the glucose molecule with one or more activated nicotinoyl moieties. This reaction is likely catalyzed by a specific acyltransferase, which facilitates the transfer of the nicotinoyl group from a donor molecule (like Nicotinoyl-CoA) to the hydroxyl groups of glucose. The presence of mono- and tri-substituted versions of buchananine suggests the action of one or more specific and potentially regioselective enzymes.

Postulated Biosynthetic Routes for Pyridine Alkaloids

The biosynthesis of the pyridine ring is a well-conserved process in plants. Pyridine alkaloids, including the nicotinic acid portion of buchananine, are typically derived from the aspartate pathway. nih.gov This pathway is fundamental for the production of NAD (Nicotinamide adenine dinucleotide), from which nicotinic acid can be salvaged.

The postulated route for the nicotinic acid moiety begins with L-aspartate and dihydroxyacetone phosphate (B84403). The key steps are:

Aspartate Oxidase: L-aspartate is oxidized to iminoaspartate.

Quinolinate Synthase: Iminoaspartate condenses with dihydroxyacetone phosphate to form quinolinic acid, the immediate precursor to the pyridine ring.

Quinolinate Phosphoribosyltransferase (QPT): Quinolinate is converted to nicotinic acid mononucleotide (NaMN). researchgate.net

NMN Adenylyltransferase: NaMN is then converted to nicotinic acid adenine dinucleotide (NaAD).

NAD Synthetase: NaAD is amidated to form NAD+.

Nicotinic acid can then be made available for secondary metabolism, such as buchananine synthesis, through the NAD salvage pathway. Enzymes in this pathway can release free nicotinic acid from NAD. This free nicotinic acid must then be activated, likely to Nicotinoyl-CoA, before being transferred to the glucose molecule.

Table 1: Postulated Key Enzymes in Buchananine Biosynthesis

| Enzyme Class | Postulated Role in Buchananine Biosynthesis | Precursor(s) | Product(s) |

| Aspartate Oxidase | Initial step in the de novo synthesis of the pyridine ring. | L-Aspartate | Iminoaspartate |

| Quinolinate Synthase | Formation of the core pyridine dicarboxylic acid structure. | Iminoaspartate, Dihydroxyacetone phosphate | Quinolinate |

| Quinolinate Phosphoribosyltransferase | Conversion of quinolinate into a nucleotide precursor. | Quinolinate, Phosphoribosyl pyrophosphate | Nicotinic acid mononucleotide (NaMN) |

| Acyl-CoA Synthetase | Activation of nicotinic acid for transfer. | Nicotinic acid, ATP, Coenzyme A | Nicotinoyl-CoA |

| Acyltransferase | Transfer of the nicotinoyl group to the glucose molecule. | Nicotinoyl-CoA, Glucose (or an activated form) | Buchananine (and its derivatives) |

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.govresearchgate.net By feeding a plant or cell culture with a precursor labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioisotope (e.g., ¹⁴C, ³H), researchers can track the incorporation of the label into the final product. nih.govnih.gov

While specific isotopic labeling studies on buchananine biosynthesis in Cryptolepis buchanani are not widely documented in available literature, the methodology would be crucial for confirming the postulated pathway. Such studies would involve:

Feeding Labeled Precursors: Administering isotopically labeled L-aspartate or nicotinic acid to C. buchanani plants or tissue cultures.

Isolation and Analysis: After a period of metabolism, buchananine would be extracted and purified.

Detection of Label: The location and extent of isotope incorporation in the buchananine molecule would be determined using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org

Confirmation of the aspartate pathway would be achieved if the label from L-[¹³C₄, ¹⁵N]aspartate is incorporated specifically into the pyridine ring of the nicotinoyl moiety of buchananine. Similarly, feeding labeled glucose would confirm its role as the core carbohydrate structure. These experiments remain a vital area for future research to unequivocally delineate the buchananine biosynthetic pathway. boku.ac.at

Genetic and Molecular Biology Approaches to Biosynthesis Gene Identification

Modern molecular biology provides powerful tools for identifying the genes and enzymes involved in specialized metabolic pathways. nih.gov Transcriptome analysis (RNA-seq) is a common approach where the gene expression profiles of tissues actively producing the compound of interest are compared to non-producing tissues. nih.govfrontiersin.org

To identify the genes for buchananine biosynthesis, researchers could:

Perform Transcriptome Sequencing: RNA from C. buchanani tissues known to accumulate buchananine (e.g., stems) would be sequenced. wu.ac.th

Identify Candidate Genes: By searching the transcriptome data for sequences homologous to known enzymes in pyridine alkaloid and acyltransferase gene families, a list of candidate genes can be generated. mdpi.commdpi.com

Gene Expression Analysis: The expression levels of these candidate genes would be correlated with the accumulation patterns of buchananine. Genes whose expression is high in buchananine-rich tissues are strong candidates.

Functional Characterization: The function of candidate genes would be confirmed through in vitro enzymatic assays using recombinant proteins expressed in microbial systems or through in vivo studies using techniques like gene silencing or overexpression in the plant.

This approach has been successfully used to elucidate the biosynthetic pathways of many other plant alkaloids and would be instrumental in isolating the specific acyltransferases responsible for the final steps of buchananine synthesis.

Comparative Biosynthetic Analysis in Diverse Natural Sources

Buchananine is primarily associated with Cryptolepis buchanani. However, nicotinoyl esters of sugars and other compounds are found in various other plant species. A comparative analysis of the biosynthetic pathways in these different plants can provide insights into the evolution of these metabolic pathways. nih.govfrontiersin.org

For instance, comparing the transcriptome of C. buchanani with that of other species that produce nicotinoyl esters could reveal conserved genetic modules or, conversely, highlight species-specific enzymes that lead to structural diversification. nih.govmdpi.com Such studies could identify orthologous genes for the key enzymatic steps, such as the nicotinoyl-CoA synthetase or the specific acyltransferases. This comparative approach helps to place the biosynthesis of buchananine within the broader context of plant specialized metabolism and can accelerate gene discovery by leveraging knowledge from better-studied systems. Currently, a detailed comparative analysis awaits the generation of more extensive genetic and metabolic data from C. buchanani and other related species.

Mechanistic Investigations of Buchananine S Biological Interactions

Cellular and Molecular Targets Identification

Research into the biological effects of Cryptolepis buchanani extracts has identified several key cellular and molecular targets, primarily centered around pathways that govern inflammation and tissue degradation. These studies, while not exclusively focused on buchananine, lay the groundwork for understanding the potential mechanisms of its constituent compounds.

Extracts from C. buchanani have demonstrated notable chondroprotective effects, which are linked to the modulation of specific enzymes involved in cartilage degradation. nih.gov One of the key enzymes implicated is Matrix Metalloproteinase-2 (MMP-2). nih.govmdpi.com MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). mdpi.comnih.gov MMP-2, specifically, is crucial for breaking down type IV collagen, a major component of basement membranes, and its dysregulation is associated with conditions like osteoarthritis and cancer metastasis. mdpi.comals-journal.com

In vitro studies using porcine cartilage explants have shown that a methanol (B129727) extract of C. buchanani (CBE) can suppress the activity of MMP-2. nih.gov This inhibitory action is considered a significant part of the extract's chondroprotective activity, as it helps prevent the breakdown of the cartilage matrix induced by inflammatory cytokines like interleukin-1β (IL-1β). nih.gov While these findings are promising, the studies highlight that the specific active compound(s) responsible for MMP-2 inhibition have not been definitively identified, though buchananine is mentioned as a primary candidate for further investigation. nih.gov

Table 1: Effect of C. buchanani Extract (CBE) on MMP-2 Activity

| Treatment Group | MMP-2 Activity Inhibition | Study Model |

|---|---|---|

| CBE-treated | Significant suppression | Porcine Cartilage Explants |

Data derived from in vitro studies on cartilage degradation. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. nih.govgenome.jp It controls the genetic expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. frontiersin.org The activation of NF-κB is a central event in many inflammatory diseases. nih.gov There are two main pathways for NF-κB activation: canonical and non-canonical. genome.jp The canonical pathway, often triggered by stimuli like pro-inflammatory cytokines, is critical in inflammatory responses. nih.gov

Research suggests that the anti-inflammatory effects of C. buchanani extract may be mediated through the perturbation of the NF-κB signaling pathway. nih.gov It is proposed that the extract's ability to protect cartilage is associated with the inhibition of MMP expression via the IL-1β-induced NF-κB signaling pathway. nih.gov By suppressing NF-κB activation, the extract could potentially downregulate the expression of various inflammatory mediators, including MMPs and cytokines like TNF-α. nih.govnih.gov However, studies explicitly state that this is a proposed mechanism and that further molecular-level investigations are required to confirm this hypothesis and to isolate the specific constituents, such as buchananine, that are responsible for this activity. nih.gov

The anti-inflammatory properties of C. buchanani are also attributed to its direct interactions with key immune cells, namely neutrophils and macrophages.

Neutrophil Functional Responsiveness Neutrophils are the first line of defense in the innate immune system, recruited to sites of inflammation to combat pathogens. tci-thaijo.orgdovepress.com However, their excessive activation can lead to host tissue damage. nih.gov An alcoholic extract of C. buchanani has been shown to inhibit several key functions of human neutrophils in a concentration-dependent manner without affecting cell viability. tci-thaijo.org Specifically, the extract inhibited:

Chemotaxis: The directed migration of neutrophils toward a chemical stimulus. tci-thaijo.org

Superoxide Anion Generation: The production of reactive oxygen species (ROS) in a process known as an oxidative burst. tci-thaijo.org

Myeloperoxidase (MPO) Release: The degranulation of an enzyme that contributes to oxidative stress. tci-thaijo.org

These findings suggest that the extract's anti-inflammatory effect is mediated, at least in part, by suppressing the functional responsiveness of neutrophils, thereby limiting their potential for tissue damage during an inflammatory response. tci-thaijo.org

Table 2: Effect of C. buchanani Extract on Human Neutrophil Functions

| Neutrophil Function | Effect of Extract | Significance |

|---|---|---|

| fMLP-induced Chemotaxis | Concentration-dependent inhibition | Reduces immune cell infiltration |

| Superoxide Anion Generation | Concentration-dependent inhibition | Decreases oxidative stress |

| Myeloperoxidase (MPO) Release | Concentration-dependent inhibition | Limits release of cytotoxic enzymes |

fMLP (N-formyl-methionyl-leucyl-phenylalanine) is a potent neutrophil chemoattractant. tci-thaijo.org

Nitric Oxide Production in Macrophages Macrophages are crucial cells in the immune system that can be activated to produce large amounts of nitric oxide (NO), a key pro-inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS). frontiersin.orgnih.gov Overproduction of NO is a hallmark of various inflammatory conditions. wu.ac.th Studies on extracts from the stems of C. buchanani and other isolated compounds have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. wu.ac.thwu.ac.th Hexane (B92381) and ethyl acetate (B1210297) extracts showed significant inhibition of NO production. wu.ac.thwu.ac.th While several compounds were isolated and tested, syringaldehyde (B56468) was identified as having a notable inhibitory effect on NO production, whereas other isolated compounds, including vanillic acid, showed less activity. wu.ac.thwu.ac.th Although buchananine has been previously isolated from this plant, its specific activity regarding NO inhibition in macrophages was not detailed in this particular study, which focused on other newly isolated constituents. wu.ac.th

Table 3: Nitric Oxide (NO) Inhibitory Effects of Compounds from C. buchanani

| Compound/Extract | IC₅₀ (µM) for NO Inhibition | Cell Line |

|---|---|---|

| Hexane Extract (50 µg/mL) | 84.33% inhibition | RAW 264.7 |

| EtOAc Extract (50 µg/mL) | 82.49% inhibition | RAW 264.7 |

| Syringaldehyde | 49.07 | RAW 264.7 |

| Vanillic Acid | > 50 | RAW 264.7 |

| Indomethacin (Control) | 39.21 | RAW 264.7 |

IC₅₀ represents the half-maximal inhibitory concentration. wu.ac.thwu.ac.th

The mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK) are crucial kinase signaling pathways that act as central regulators of cellular metabolism, growth, proliferation, and survival. ijdvl.comwikipedia.orgresearchgate.netsigmaaldrich.com The mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis and cell growth, while the AMPK pathway acts as a cellular energy sensor, activated during metabolic stress to restore energy balance. personalizedmedonc.comnih.govtocris.com Both pathways are intricately linked to inflammation and immune responses. researchgate.netnih.gov

Currently, there is no direct scientific evidence from the reviewed literature that investigates the interaction of buchananine or C. buchanani extracts with the mTOR or AMPK signaling pathways. The potential for these pathways to be targets remains speculative and represents an area for future research to further elucidate the molecular mechanisms behind the plant's traditional uses.

Receptor Binding Studies and Ligand-Receptor Kinetics

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (like a drug or a natural compound) and its specific receptor. nih.govnih.gov These studies determine key parameters such as binding affinity (how tightly a ligand binds), receptor density, and the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants. nih.gov This information is critical for understanding a compound's mechanism of action and its potential as a therapeutic agent.

To date, there are no specific receptor binding studies or ligand-receptor kinetic data available in the scientific literature for the compound buchananine. While it has been identified as a pyridine (B92270) alkaloid, its molecular targets at the receptor level have not been characterized. tci-thaijo.orgscispace.com Future research involving techniques like radioligand binding assays or surface plasmon resonance would be necessary to identify specific receptors that buchananine may interact with and to quantify the dynamics of these interactions.

Characterization of Anti-Inflammatory Mechanisms at a Molecular Level

The anti-inflammatory mechanisms of C. buchanani extracts have been characterized through various in vitro and in vivo models, pointing to a multi-faceted mode of action that involves the modulation of several key inflammatory pathways and mediators. nih.govtci-thaijo.org While the specific contribution of buchananine to these effects requires further clarification, the activities of the crude extracts provide a comprehensive overview of the plant's potential. tci-thaijo.org

The molecular mechanisms can be summarized as follows:

Inhibition of Pro-inflammatory Enzymes: The extract inhibits enzymes from both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. nih.gov This was demonstrated by the inhibition of thromboxane (B8750289) B₂ (a COX product) and leukotriene B₄ (a 5-LOX product) in a calcium ionophore-stimulated rat leukocyte model. nih.gov This dual inhibition suggests a broad-spectrum anti-inflammatory effect, similar to but distinct from standard non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. wikipedia.org

Suppression of Pro-inflammatory Cytokines: The extract has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide-stimulated human monocytic cells. nih.gov TNF-α is a potent cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. genome.jp

Modulation of Immune Cell Activity: As detailed previously, the extract directly suppresses the functional responses of neutrophils, including their migration and the release of damaging oxidative and enzymatic agents. tci-thaijo.org It also curtails the production of the inflammatory mediator nitric oxide (NO) in macrophages. frontiersin.orgwu.ac.th

Chondroprotection via MMP Inhibition: The extract protects cartilage from degradation by suppressing the activity of MMP-2, likely through the inhibition of the NF-κB signaling pathway which controls MMP gene expression. nih.gov

Collectively, these findings indicate that extracts of C. buchanani exert their anti-inflammatory effects by targeting multiple, interconnected molecular pathways involved in the inflammatory response. The identification of buchananine as a major alkaloid within this plant strongly suggests it may be a key contributor to these activities, a hypothesis that awaits confirmation through direct pharmacological testing of the purified compound. tci-thaijo.orgnih.gov

Examination of Chondroprotective Mechanisms

While direct studies on isolated buchananine are limited, extensive research on methanol extracts of Cryptolepis buchanani (CBE), where buchananine is a major alkaloid, provides significant insight into its likely chondroprotective mechanisms. tci-thaijo.orgnih.gov The primary model for these investigations involves inducing cartilage degradation in porcine cartilage explants using the pro-inflammatory cytokine Interleukin-1β (IL-1β), which mimics the catabolic environment seen in osteoarthritis. nih.govnih.gov

The chondroprotective activity of the extract is demonstrated by its ability to counteract the degradative effects of IL-1β. Key findings from these studies indicate that the extract significantly reduces the loss of essential extracellular matrix (ECM) components. Specifically, it inhibits the release of sulfated glycosaminoglycans (s-GAG) and hyaluronan from the cartilage explants into the culture media. researchgate.netmkh.go.th Concurrently, it helps preserve the levels of uronic acid (a key component of GAGs) and total collagen within the cartilage tissue. nih.govmkh.go.th

A crucial aspect of this chondroprotective effect is the modulation of matrix metalloproteinases (MMPs), which are enzymes responsible for ECM degradation. nih.gov Studies show that CBE significantly suppresses the activity of MMP-2 (also known as gelatinase A), an enzyme that digests gelatins and various collagen types. researchgate.netresearchgate.net The proposed mechanism for this inhibition is linked to the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of inflammatory and catabolic processes in chondrocytes that is activated by IL-1β. nih.govresearchgate.net By inhibiting this pathway, the extract, and by extension its active constituents like buchananine, may prevent the downstream expression of MMPs and other inflammatory mediators, thus protecting the cartilage from degradation. nih.govmedsci.org

| Biochemical Marker | Observed Effect of C. buchanani Extract (CBE) | Implication for Chondroprotection | Reference |

|---|---|---|---|

| Sulfated Glycosaminoglycans (s-GAG) Release | Significantly reduced in IL-1β stimulated explants | Preservation of essential cartilage matrix components | researchgate.netmkh.go.th |

| Hyaluronan (HA) Release | Significantly reduced in IL-1β stimulated explants | Maintenance of synovial fluid viscosity and matrix integrity | researchgate.netmkh.go.th |

| Uronic Acid Content | Reserved within cartilage tissue | Indicates preservation of total glycosaminoglycan content | nih.gov |

| Collagen Content | Reserved within cartilage tissue (measured via hydroxyproline) | Protection of the primary structural protein of cartilage | nih.govresearchgate.net |

| Matrix Metalloproteinase-2 (MMP-2) Activity | Significantly suppressed | Inhibition of enzymatic degradation of the cartilage matrix | researchgate.netresearchgate.net |

| NF-κB Signaling Pathway | Inhibition suggested as the underlying mechanism | Blocks the primary signaling cascade for inflammatory and catabolic gene expression | nih.govresearchgate.net |

Analytical Techniques for Investigating Biological Mechanisms

The biological and chondroprotective mechanisms of Cryptolepis buchanani extracts, containing buchananine, have been elucidated using a variety of established analytical techniques. These methods allow researchers to quantify the effects of the extract on cellular models and measure key biochemical markers of cartilage health and degradation.

Cell-Based Assays:

Porcine Cartilage Explant Culture: This is a primary in vitro model used to study chondroprotective effects. Articular cartilage is harvested and cultured, then stimulated with Interleukin-1β (IL-1β) to induce an inflammatory and catabolic state resembling osteoarthritis. The extract is then added to assess its ability to prevent or reverse these changes. nih.govnih.gov

Macrophage Cell Culture: RAW 264.7 macrophage cell lines are used to evaluate general anti-inflammatory activity. These cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, and the ability of compounds or extracts to inhibit the production of inflammatory mediators like nitric oxide (NO) is measured. wu.ac.th

Protein Expression and Enzyme Activity Analysis:

Gelatin Zymography: This specific technique is used to determine the activity of gelatinases, such as MMP-2. It involves separating proteins from the cell culture medium via SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated, allowing active enzymes to digest the gelatin, which appear as clear bands against a stained background, enabling quantification of enzymatic activity. nih.gov

Biochemical Assays for Matrix Components:

Glycosaminoglycan (GAG) Assay: The amount of sulfated GAGs released into the culture medium is quantified, often using a dye-binding assay with 1,9-dimethylmethylene blue (DMMB). nih.gov

Uronic Acid Assay: This assay measures the total uronic acid content within the cartilage explants after enzymatic digestion (e.g., with papain), serving as a proxy for the total GAG content retained in the tissue. nih.gov

Hydroxyproline (B1673980) (HPR) Assay: Since hydroxyproline is an amino acid largely specific to collagen, its quantification in hydrolyzed cartilage samples is a standard method to determine the total collagen content preserved in the tissue. nih.gov

| Analytical Technique | Purpose | Model/Sample Type | Reference |

|---|---|---|---|

| Cartilage Explant Culture | To simulate cartilage degradation in an organ-level model | Porcine articular cartilage | nih.govnih.gov |

| Cell-Based Assays (RAW 264.7) | To measure anti-inflammatory activity (e.g., NO inhibition) | Macrophage cell line | wu.ac.th |

| Gelatin Zymography | To quantify the enzymatic activity of MMP-2 | Culture media from cartilage explants | nih.gov |

| Uronic Acid Assay | To measure total GAG content remaining in cartilage | Papain-digested cartilage tissue | nih.gov |

| Hydroxyproline (HPR) Assay | To determine total collagen content in cartilage | Acid-hydrolyzed cartilage tissue | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and characterize volatile and semi-volatile phytochemical compounds in the plant extract | Ethanolic extract of C. buchanani leaves | researchgate.net |

Contribution of Buchananine to the Bioactivity of Cryptolepis buchanani Extracts

Buchananine is consistently identified as a major pyridine alkaloid constituent of the stems of Cryptolepis buchanani, the part of the plant most frequently used in traditional medicine and scientific studies for treating inflammatory conditions. tci-thaijo.orgwu.ac.thzenodo.org The demonstrated analgesic, anti-inflammatory, and chondroprotective activities of C. buchanani extracts have led to the strong supposition that buchananine is a significant contributor to these therapeutic effects. nih.govresearchgate.net

However, a critical gap exists in the literature, as there is a lack of scientific evidence from studies conducted on buchananine as an isolated compound. tci-thaijo.org Research has focused almost exclusively on the effects of the whole methanolic or ethanolic extracts. While these studies successfully demonstrate the extract's efficacy in reducing inflammation and protecting cartilage, they conclude by suggesting that the presence of buchananine and other alkaloids likely accounts for this bioactivity. nih.govresearchgate.net The contribution of buchananine is therefore inferred rather than directly proven.

Cryptolepis buchanani has a complex phytochemical profile. Besides buchananine, other compounds have been isolated that may act independently or synergistically to produce the observed effects. These include other alkaloids, such as nicotinoyl glucoside, and various phenolic compounds and triterpenoids. nih.govresearchgate.netwu.ac.th Therefore, while buchananine is a prime candidate for the plant's chondroprotective action due to its prominence in the extract, further investigations are explicitly called for to isolate buchananine and evaluate its specific pharmacological activities to confirm its role and understand its precise mechanism of action. tci-thaijo.orgnih.gov

Structure Activity Relationship Sar Studies and Analogue Development

Synthesis of Buchananine Derivatives and Analogues

The synthesis of derivatives and analogues is a cornerstone of medicinal chemistry, aimed at improving the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For a natural product like buchananine, this process would typically involve targeted chemical modifications of its core structure.

While specific synthetic schemes for buchananine derivatives are not extensively documented, the general approach involves several standard organic chemistry reactions. rsc.orgrsc.org Medicinal chemists would identify key functional groups on the buchananine molecule that could be altered. These might include the pyridine (B92270) ring, the glycosidic linkage, or the glucose moiety.

Key Synthetic Strategies Could Include:

Modification of the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the pyridine ring could modulate its electronic properties and steric profile, potentially influencing its interaction with biological targets.

Alteration of the Glycosidic Linkage: The oxygen of the glycosidic bond could be replaced with sulfur (to form a thioglycoside) or nitrogen (to form a glycosylamine) to enhance stability against enzymatic hydrolysis.

Derivatization of the Glucose Moiety: The hydroxyl groups on the glucose unit could be acylated, alkylated, or selectively oxidized to explore their importance for biological activity. The nicotinoyl groups could also be replaced with other acyl groups to probe the structural requirements for activity.

The goal of synthesizing these new molecules is to create a library of related compounds that can be tested to determine how specific structural changes affect their biological function. nih.govfrontiersin.org

Correlating Structural Modifications with Mechanistic Biological Activities

Once a series of buchananine analogues is synthesized, the next critical step is to evaluate their biological activity and correlate the findings with their structural changes. This process forms the core of structure-activity relationship studies. nih.govrsc.org Although specific studies correlating structural modifications of buchananine with its biological activities are not widely reported, the plant from which it is derived, Cryptolepis buchananii, is known for its anti-inflammatory properties. wu.ac.th

A hypothetical SAR study on buchananine for anti-inflammatory activity would involve:

Screening: Testing the synthesized analogues in relevant biological assays, for instance, measuring the inhibition of nitric oxide (NO) production in macrophage cell lines, a common indicator of anti-inflammatory potential. wu.ac.th

Data Analysis: Comparing the potency (e.g., IC₅₀ values) of the analogues with that of the parent buchananine molecule.

SAR Establishment: Identifying which structural modifications led to an increase, decrease, or no change in activity. For example, it might be found that adding a bulky group to the pyridine ring diminishes activity, suggesting a sterically constrained binding pocket. Conversely, modifying a specific hydroxyl group on the sugar might enhance activity, indicating its involvement in a key hydrogen bond interaction with a target protein.

These correlations provide valuable insights into how the molecule interacts with its biological target at a molecular level. nih.govrsc.org

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling are invaluable. dovepress.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

For buchananine, a pharmacophore model could be developed based on a set of its active analogues. The process would involve:

Conformational Analysis: Determining the possible 3D shapes (conformations) of buchananine and its active analogues.

Feature Identification: Identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Model Generation: Aligning the active molecules and abstracting the common features and their spatial relationships to create a 3D pharmacophore model. medsci.orgnih.gov

This model then serves as a 3D query for screening virtual compound libraries to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov This approach accelerates the discovery of novel lead compounds. dovepress.com

Computational Approaches to SAR Prediction (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. vietnamjournal.ruui.ac.id While specific QSAR studies for buchananine are not prominent in the literature, this method is a powerful tool for predicting the activity of newly designed analogues. nih.gov

A QSAR study for buchananine derivatives would typically follow these steps:

Data Collection: A dataset of buchananine analogues with their corresponding measured biological activities (e.g., pIC₅₀) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can then be used to predict the biological activity of hypothetical buchananine analogues before they are synthesized, saving time and resources by prioritizing the most promising candidates. researchgate.net

Advanced Analytical Techniques for Detection and Quantification

Chromatographic Quantification Methods

Chromatographic techniques are pivotal for the separation and quantification of buchananine from complex mixtures. These methods offer high resolution and sensitivity, allowing for the accurate determination of the analyte's concentration.

Quantitative HPLC Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of non-volatile alkaloids like buchananine. A typical HPLC method involves a stationary phase, a mobile phase, and a detector. For pyridine (B92270) alkaloids, reversed-phase columns, such as C18, are commonly employed.

Method development for buchananine would involve optimizing the mobile phase composition, typically a mixture of an aqueous solvent (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the solvent composition is changed over time, is often used to achieve optimal separation of multiple compounds within a sample. Detection is frequently carried out using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

Validation of an HPLC method is crucial to ensure its reliability. This process involves assessing several parameters, as illustrated in the hypothetical validation table below, based on typical values for alkaloid analysis. nih.govresearchgate.net

Table 1: Illustrative HPLC-DAD Validation Parameters for Pyridine Alkaloid Quantification

| Parameter | Specification | Finding |

|---|---|---|

| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.995 | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | 0.15 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | 0.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% | 98.6 - 101.2% |

| Precision (RSD%) | < 2% | Intraday: < 1.5%, Interday: < 1.8% |

| Specificity | No interference at the analyte's retention time | Peak purity > 99% |

Note: This table presents hypothetical data based on established methods for similar alkaloids and does not represent empirically determined values for buchananine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile compounds. Since buchananine itself may not be sufficiently volatile for direct GC analysis, a derivatization step is often necessary. This involves chemically modifying the molecule to increase its volatility. Common derivatization techniques for compounds with active hydrogens (like those that may be present on buchananine) include silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylation. scielo.brnih.gov

In GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for both identification and quantification. For quantification, Selected Ion Monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific ions characteristic of the derivatized buchananine, enhancing sensitivity and selectivity. scielo.br

Table 2: Illustrative GC-MS Validation Parameters for Derivatized Alkaloid Quantification

| Parameter | Specification | Finding |

|---|---|---|

| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 | 0.9987 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ~3:1 | 0.03 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ~10:1 | 0.1 µg/mL |

| Accuracy (% Recovery) | 90 - 110% | 94.5 - 105.3% |

| Precision (RSD%) | < 10% | Intraday: < 5%, Interday: < 8% |

| Derivatization Efficiency | > 95% | > 98% |

Note: This table presents hypothetical data based on established methods for similar derivatized alkaloids and does not represent empirically determined values for buchananine.

High-Performance Thin-Layer Chromatography (HPTLC) for Semiquantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput method for the semi-quantitative analysis of alkaloids. In this technique, a small amount of the sample is spotted onto a stationary phase, which is a thin layer of adsorbent material (e.g., silica (B1680970) gel 60 F254) on a plate. nih.govijpsonline.com The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

After development, the plate is dried, and the separated compounds are visualized. For alkaloids, a common visualization reagent is Dragendorff's reagent, which produces colored spots. ijpsonline.com The quantification is performed by densitometry, where a scanner measures the absorbance or fluorescence of the spots. The intensity of the spot is proportional to the concentration of the analyte. nih.govvedomostincesmp.ru

Table 3: Illustrative HPTLC-Densitometry Validation Parameters for Alkaloid Quantification

| Parameter | Specification | Finding |

|---|---|---|

| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.99 | 100 - 500 ng/spot |

| Correlation Coefficient (r²) | > 0.998 | 0.9982 |

| Limit of Detection (LOD) | Visually detectable | 30 ng/spot |

| Limit of Quantification (LOQ) | Quantifiable with acceptable precision | 100 ng/spot |

| Accuracy (% Recovery) | 95 - 105% | 97.5 - 102.1% |

| Precision (RSD%) | < 5% | Instrumental: < 2%, Method: < 4% |

| Specificity | Resolved peak at a specific Rf value | Rf = 0.45 ± 0.02 |

Note: This table presents hypothetical data based on established methods for similar alkaloids and does not represent empirically determined values for buchananine.

Spectroscopic Quantification Methods

Spectroscopic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the quantification of buchananine.

UV-Visible Spectrophotometry for Concentration Determination